N-(5-Bromo-3-methyl-2-pyridinyl)-N-ethylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide”, has been reported. It has a molecular formula of C14H13BrN2O and a molecular weight of 305.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide”, have been reported. It has a predicted boiling point of 424.4±45.0 °C and a predicted density of 1.435±0.06 g/cm3 .Scientific Research Applications
Synthesis and Catalysis
Research involves the synthesis of related pyridyl and pyrazole compounds, which are important intermediates in the development of new insecticides, pharmaceuticals, and catalysts. For instance, derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been synthesized for structural and spectroscopic characterization, indicating applications in material science and drug discovery (Anuradha et al., 2014). Similarly, ethylene oligomerization studies have utilized nickel(II) complexes chelated by (amino)pyridine ligands, demonstrating the role of pyridine derivatives in facilitating important industrial chemical reactions (Nyamato et al., 2016).
Antiviral Research
Compounds bearing the pyridinyl moiety have been explored for their antiviral properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogues of acyclic nucleoside phosphonates, were evaluated for their antiviral activity, showing potential in retrovirus replication inhibition (Hocková et al., 2003). These studies illustrate the potential for pyridine derivatives in the development of new antiviral agents.
Pharmaceutical Intermediates
The synthesis of various pyridine and pyrazole derivatives as intermediates for pharmaceutical applications has been a focus. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in the synthesis of the new insecticide chlorantraniliprole, highlights the use of such compounds in the synthesis of agrochemicals (Lan Zhi-li, 2007). Another study described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for premafloxacin, indicating the importance of pyridinyl derivatives in antibiotic development (Fleck et al., 2003).
Environmental and Waste Reduction
Pyridine derivatives also play a role in environmental science, particularly in waste reduction processes. The production process for 5-ethyl-2-methyl-pyridine (MEP), for instance, was optimized to reduce the amount of critical components in process wastewater, demonstrating the environmental applications of pyridine-based research (Gerritzen, 2000).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-10-8-6(2)4-7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLOKUMLVZENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279962 | |
Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-3-methylpyridin-2-amine | |
CAS RN |
1220018-09-6 | |
Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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